Home > Products > Screening Compounds P87249 > Mifepristone, Hydroxy-
Mifepristone, Hydroxy- -

Mifepristone, Hydroxy-

Catalog Number: EVT-10896601
CAS Number:
Molecular Formula: C29H35NO3
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mifepristone is derived from the natural steroid backbone and has been modified to enhance its pharmacological properties. The chemical classification places it within the category of hormones and steroids, specifically as a glucocorticoid receptor antagonist and a progestational hormone inhibitor . The International Union of Pure and Applied Chemistry name for Mifepristone is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mifepristone involves several key steps that have been optimized over time to improve yield and purity. One notable method includes:

  1. Preparation of Ethyl Magnesium Bromide: Magnesium sheets are reacted with bromoethane in tetrahydrofuran at temperatures between 25-39 °C.
  2. Formation of Propynyl Magnesium Bromide: Propyne gas is introduced to the ethyl magnesium bromide.
  3. Coupling Reaction: A compound known as 3α,3β-ethylenedioxy-estra-5(10),9(11)-dien-17-one is added to the propynyl magnesium bromide in tetrahydrofuran to yield a hydroxylated intermediate.
  4. Final Product Isolation: The resulting compound undergoes purification processes to isolate Mifepristone .

This multi-step synthesis highlights the complexity involved in producing pharmaceutical-grade Mifepristone.

Molecular Structure Analysis

Structure and Data

Mifepristone has a molecular formula of C29H35NO3C_{29}H_{35}NO_3 and a molecular weight of approximately 445.59 g/mol . Its structural representation can be expressed using various notations:

  • SMILES Notation: CN(C)c1ccc(cc1)[C@H]2C[C@@]3(C)[C@@H](CC[C@@]3(O)C#CCO)[C@@H]4CCC5=CC(=O)CCC5=C24
  • InChI: InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 .

The three-dimensional structure reveals multiple chiral centers contributing to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Mifepristone undergoes various chemical reactions that contribute to its pharmacological effects. Key reactions include:

  1. Hydroxylation Reactions: These involve the addition of hydroxyl groups that enhance the compound's solubility and interaction with biological targets.
  2. Degradation Pathways: Under physiological conditions or during metabolic processing, Mifepristone can be converted into various metabolites such as 22-Hydroxy Mifepristone .

These reactions are crucial for understanding the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

Mifepristone functions primarily by antagonizing progesterone receptors. This action leads to:

  1. Inhibition of Progesterone Activity: By blocking progesterone's effects on the endometrium, Mifepristone induces menstruation or abortion by promoting uterine contractions.
  2. Glucocorticoid Receptor Antagonism: In conditions like Cushing's syndrome, it inhibits cortisol's action by blocking glucocorticoid receptors .

This dual mechanism makes it effective for both pregnancy termination and managing hypercortisolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mifepristone exhibits several notable physical properties:

  • Appearance: White to yellowish powder.
  • Solubility: Freely soluble in methanol and dichloromethane; soluble in dehydrated ethanol and ethyl acetate; practically insoluble in water .

Chemical properties include:

  • Stability: It should be stored in tightly closed containers protected from light.
  • Polymorphism: Mifepristone may exhibit different crystalline forms affecting its solubility and bioavailability .
Applications

Scientific Uses

Mifepristone has significant applications in medicine:

  1. Pregnancy Termination: Approved for use up to 70 days gestation.
  2. Management of Cushing's Syndrome: Used in patients with non-pituitary causes of hypercortisolism.
  3. Research Applications: Investigated for potential uses in treating psychotic depression and other hormonal disorders .

These applications underscore Mifepristone's importance in both therapeutic settings and ongoing research initiatives.

Pharmacological Mechanisms of Hydroxy-Mifepristone

Receptor Antagonism and Selectivity Profiles

Progesterone Receptor Modulation Dynamics

Hydroxy-mifepristone functions as a potent competitive antagonist of the progesterone receptor, binding to the ligand-binding domain with approximately fivefold greater affinity than natural progesterone. This binding induces conformational changes that prevent coactivator recruitment and promote corepressor binding, effectively blocking progesterone-dependent gene transcription [1] [2]. The molecule exhibits tissue-specific effects due to differential expression of progesterone receptor isoforms (progesterone receptor-A and progesterone receptor-B). Through selective progesterone receptor modulator activity, hydroxy-mifepristone disrupts progesterone-mediated processes including endometrial decidualization, ovulation, and glandular development [2] [7]. Molecular analyses reveal that hydroxy-mifepristone stabilizes progesterone receptor complexes in inactive conformations, particularly affecting helix 12 positioning, which is critical for cofactor interaction [2].

Glucocorticoid Receptor Binding Affinity and Antagonism

Hydroxy-mifepristone demonstrates significant antiglucocorticoid activity through high-affinity binding (approximately threefold greater than dexamethasone) to the glucocorticoid receptor ligand-binding domain. X-ray crystallography studies show that hydroxy-mifepristone binding repositions helix 12 of the glucocorticoid receptor, occluding the coactivator binding pocket and promoting corepressor recruitment [1] [3]. This molecular rearrangement converts the glucocorticoid receptor into a dominant-negative transcription factor. Notably, hydroxy-mifepristone's antagonism exhibits differential efficacy across glucocorticoid receptor domains, with the carboxyl-terminal region of activation function-1 (amino acids 264–465) being particularly critical for maximal antagonistic activity [3]. Unlike dexamethasone, hydroxy-mifepristone fails to recruit histone deacetylase 2 to nuclear factor kappa-light-chain-enhancer of activated B cells complexes, limiting its repressive efficacy on certain inflammatory genes [8].

Cross-Reactivity with Androgen and Estrogen Receptors

Hydroxy-mifepristone exhibits weak antiandrogenic activity (approximately fourfold less affinity than testosterone) but shows negligible binding to estrogen receptors. At pharmacological concentrations, it competitively inhibits dihydrotestosterone binding to the androgen receptor ligand-binding domain, though with substantially lower potency than dedicated antiandrogens [7]. The molecule's binding specificity profile demonstrates minimal estrogen receptor-alpha or estrogen receptor-beta engagement, eliminating estrogenic or antiestrogenic effects in experimental models. This selective receptor interaction profile distinguishes hydroxy-mifepristone from other steroidal compounds with promiscuous binding patterns [1] [7].

Table 1: Receptor Binding Profile of Hydroxy-Mifepristone

Receptor TypeRelative Binding AffinityPrimary ActivityKey Structural Determinants
Progesterone receptor5× progesteroneCompetitive antagonismHelix 12 repositioning, coactivator exclusion
Glucocorticoid receptor3× dexamethasonePartial antagonismActivation function-1 domain (264-465 aa)
Androgen receptor0.25× testosteroneWeak antagonismCompetitive LBD binding
Estrogen receptorNegligibleNo activityNo significant binding

Intracellular Signaling Pathway Alterations

Impact on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and Inflammatory Gene Regulation

Hydroxy-mifepristone represses nuclear factor kappa-light-chain-enhancer of activated B cells-driven gene expression through glucocorticoid receptor-dependent mechanisms. It inhibits p65-associated histone acetyltransferase activity by approximately 50%, reducing histone acetylation at inflammatory gene promoters. This suppression decreases interleukin-6 expression independently of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha upregulation or nuclear factor kappa-light-chain-enhancer of activated B cells DNA-binding inhibition [4] [8]. Unlike classical glucocorticoids, hydroxy-mifepristone achieves only partial repression (maximum 50%) of granulocyte-macrophage colony-stimulating factor release due to its inability to recruit histone deacetylase 2 to the p65-histone acetyltransferase complex. This mechanistic distinction underlies its dissociated pharmacological profile—retaining anti-inflammatory activity while minimizing glucocorticoid-like transcriptional effects [4] [8]. The compound also modulates activator protein 1 signaling through direct protein-protein interactions between the glucocorticoid receptor and c-Jun, independent of promoter binding [4].

Vascular Endothelial Growth Factor Suppression and Anti-Angiogenic Effects

Hydroxy-mifepristone exhibits context-dependent effects on vascular endothelial growth factor expression. In reproductive tissues, it reduces vascular endothelial growth factor 121 and vascular endothelial growth factor 165 isoform expression by disrupting progesterone-mediated transcriptional activation. This suppression contributes to impaired endometrial angiogenesis and reduced vascular permeability [5] [9]. However, in Ishikawa endometrial cell lines, hydroxy-mifepristone (10–320 μmol/L) did not significantly alter vascular endothelial growth factor messenger RNA expression, suggesting cell-type-specific regulatory mechanisms [5]. The molecule indirectly suppresses angiogenesis by downregulating thrombospondin-1 expression and disrupting the vascular endothelial growth factor/thrombospondin-1 balance critical for vascular remodeling. Through vascular endothelial growth factor receptor 2 signaling interference, hydroxy-mifepristone inhibits downstream phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin and rat sarcoma virus/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathways, reducing endothelial cell proliferation and migration [5] [9].

Table 2: Effects on Angiogenic and Apoptotic Pathways

Signaling PathwayMolecular TargetObserved EffectFunctional Consequence
Vascular endothelial growth factor signalingVascular endothelial growth factor 121/165 isoformsCell-type-specific suppressionReduced endometrial angiogenesis
PI3K/protein kinase B/mammalian target of rapamycinVascular endothelial growth factor receptor 2Kinase activity inhibitionDecreased endothelial cell proliferation
Fas/Fas ligand systemFas receptor expressionUpregulationEnhanced apoptosis sensitivity
Mitochondrial apoptosisB-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratioIncreased 2.5–3.5 foldCaspase activation and apoptosis
Death receptor signalingFas expression2.8-fold increaseMembrane-mediated apoptosis

Apoptotic Gene Expression Modulation (Fas/Fas Ligand Pathways)

Hydroxy-mifepristone potently modulates apoptotic machinery through dual receptor-mediated mechanisms. In progesterone receptor-positive cells, it upregulates Fas receptor expression by 2.8-fold and Fas ligand by 2.3-fold, enhancing extrinsic apoptosis pathway sensitivity [6] [10]. This effect is amplified by interferon gamma co-treatment, which further increases Fas membrane translocation and death-inducing signaling complex formation. Hydroxy-mifepristone also shifts the mitochondrial apoptosis threshold by increasing the B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio 2.5–3.5 fold, promoting cytochrome c release and caspase-9 activation [6] [10]. In cholangiocarcinoma models, hydroxy-mifepristone (40 μmol/L) increased apoptosis rates from 8.2% (controls) to 38.7%, demonstrating significant pro-apoptotic activity. This effect was synergistically enhanced to 56.3% when combined with interferon gamma pretreatment due to complementary engagement of both death receptor and mitochondrial apoptosis pathways [10]. The compound also downregulates survivin and X-linked inhibitor of apoptosis protein expression, reducing caspase inhibition and permitting full execution of the apoptotic cascade [6].

Properties

Product Name

Mifepristone, Hydroxy-

IUPAC Name

(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1

InChI Key

ULLTWLWXPJPTQG-VIQYZFISSA-N

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.